Potassium sodium tartrate tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il a été préparé pour la première fois en 1675 par un apothicaire nommé Pierre Seignette à La Rochelle, en France . Ce composé est connu pour ses propriétés piézoélectriques, qui ont été découvertes au début du XIXe siècle . Il se présente sous la forme de gros cristaux monocliniques incolores et est inodore .

Mécanisme D'action

Le tartrate de potassium et de sodium exerce ses effets par le biais de divers mécanismes :

- Propriétés piézoélectriques :

- Formation de complexe :

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation du tartrate de potassium et de sodium implique la réaction entre le bitartrate de potassium (crème de tartre) et le carbonate de sodium . Voici une procédure détaillée :

- Conversion du bicarbonate de sodium en carbonate de sodium :

- Ajouter 500 g de bicarbonate de sodium dans un récipient en pyrex.

- Chauffer au four à 65 °C pendant une heure, puis augmenter la température à 120 °C pendant une autre heure.

- Répéter le processus à 175 °C et 230 °C.

- Laisser le récipient refroidir à température ambiante et transférer le carbonate de sodium dans un récipient hermétique.

- Réaction avec le bitartrate de potassium :

- Suspendre 200 g de bitartrate de potassium dans 250 ml d’eau dans un bécher de 500 ml.

- Chauffer le bécher dans une casserole avec de l’eau frémissante.

- Ajouter progressivement 2,5 ml de solution de carbonate de sodium jusqu’à ce qu’il n’y ait plus de bulles.

- Filtrer la solution à l’aide d’un papier filtre et évaporer pour concentrer à 400 ml.

- Laisser le filtrat refroidir et stocker dans un endroit frais pour former des cristaux .

Méthodes de production industrielle : Dans les environnements industriels, la production de tartrate de potassium et de sodium suit des principes similaires, mais à plus grande échelle, avec des conditions plus contrôlées pour garantir la pureté et le rendement. Le procédé implique l’utilisation de grands réacteurs et un contrôle précis de la température pour faciliter la réaction entre le bitartrate de potassium et le carbonate de sodium .

Analyse Des Réactions Chimiques

Le tartrate de potassium et de sodium subit diverses réactions chimiques, notamment :

- Oxydation et réduction :

- Réactions de substitution :

- Formation de complexe :

Applications de la recherche scientifique

Le tartrate de potassium et de sodium a une large gamme d’applications dans la recherche scientifique :

- Chimie :

- Biologie :

- Médecine :

- Industrie :

Applications De Recherche Scientifique

Potassium sodium tartrate has a wide range of applications in scientific research:

- Chemistry:

- Biology:

- Medicine:

- Industry:

Comparaison Avec Des Composés Similaires

Le tartrate de potassium et de sodium est unique en raison de ses propriétés piézoélectriques et de sa capacité à former des complexes avec les métaux de transition. Parmi les composés similaires, citons :

- Bitartrate de potassium :

- Utilisé en pâtisserie et comme stabilisant.

- Tartrate d’aluminium :

- Utilisé dans les processus de tannage et de teinture.

- Tartrate d’ammonium :

- Utilisé en chimie analytique.

- Tartrate de calcium :

Le tartrate de potassium et de sodium se distingue par sa polyvalence et sa large gamme d’applications dans divers domaines.

Propriétés

Numéro CAS |

6381-59-5 |

|---|---|

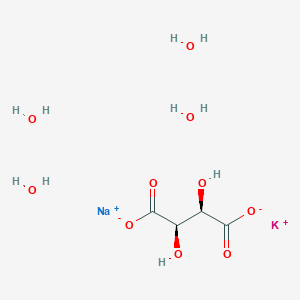

Formule moléculaire |

C4H8KNaO7 |

Poids moléculaire |

230.19 g/mol |

Nom IUPAC |

potassium;sodium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/t1-,2-;;;/m1.../s1 |

Clé InChI |

KHXDOHUGQJOHCD-QXMMYYGRSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] |

SMILES isomérique |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na].[K] |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)O.O.[Na].[K] |

Point d'ébullition |

200 °C |

Color/Form |

COLORLESS CRYSTALS CRYSTALS ARE OFTEN COATED WITH WHITE POWDER |

Densité |

Density: 1.77 (Air=1) |

melting_point |

70-80 °C 90-100 °C |

Description physique |

Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |

Solubilité |

1 gram is soluble in 1 ml of water, insoluble in ethanol VERY SOLUBLE IN HOT WATER Insol in alcohol SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C |

Synonymes |

(2R,3R)-2,3-Dihydroxybutanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; 2,3-Dihydroxy-[R-(R*,R*)]butanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; L-(+)-Tartaric Acid Monopotassium Monosodium Salt, Tetrahydrate; Monopotassium Mon |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.